N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- 3-position substitution: A 4-methoxybenzyl group, contributing electron-donating properties and influencing lipophilicity.
- Acetamide side chain: Linked to a 4-fluorobenzyl group, introducing electronegativity and modulating solubility.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3/c1-18-3-12-24-23(13-18)26-27(33(24)16-25(34)30-14-19-4-8-21(29)9-5-19)28(35)32(17-31-26)15-20-6-10-22(36-2)11-7-20/h3-13,17H,14-16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWPWMOILNXBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrimido[5,4-b]indole Core: This step often starts with the condensation of an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Benzyl Groups: The fluorobenzyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions usually require the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substitution at the 3-Position: The target compound’s 4-methoxybenzyl group (electron-donating) contrasts with analogs bearing chlorobenzyl () or benzyl (). Methoxy groups generally improve solubility compared to chloro substituents .
Substitution at the 8-Position :
- The target’s methyl group provides steric stabilization, whereas fluoro () enhances electronegativity. Methyl groups are less polar, favoring membrane permeability in hydrophobic environments .
Acetamide Side Chain :
- N-(4-fluorobenzyl) in the target compound offers para-substitution, minimizing steric effects compared to N-(2-fluorophenyl) ().
- Trifluoromethoxy () and sulfanyl () modifications significantly alter electronic properties and metabolic stability .
Physicochemical Properties :
- Analogs with chloro or nitro groups (e.g., ) exhibit higher melting points (175–194°C), suggesting stronger intermolecular forces, whereas methoxy or methyl groups may lower melting points .
- Yields for indole-based analogs in are low (6–17%), highlighting synthetic challenges compared to pyrimidoindole derivatives .
Research Implications
- Biological Activity : Pyrimidoindole derivatives with 8-methyl (target, ) or 8-fluoro () substitutions are frequently investigated for anticancer activity, targeting proteins like Bcl-2/Mcl-1 .
- Structural Insights : XRD data () confirms the planar conformation of the pyrimidoindole core, critical for π-π stacking interactions in drug-receptor binding .
- Synthetic Accessibility : The target compound’s 4-methoxybenzyl and 4-fluorobenzyl groups may improve synthetic yields compared to ortho-substituted analogs () .
Biological Activity
N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates a pyrimidoindole core, which is known for its diverse pharmacological properties. The presence of fluorine and methoxy groups contributes to its biological activity by influencing the compound's interaction with biological targets.
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- For instance, derivatives of pyrimidoindoles have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
-
Antioxidant Properties :
- Compounds with methoxy and fluorobenzyl groups have demonstrated significant antioxidant activity, which may contribute to neuroprotective effects.
- Antioxidants can mitigate oxidative stress, a factor implicated in neurodegenerative diseases.
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa, MCF-7), indicating potent anticancer activity.
- Enzyme Inhibition : Preliminary results indicated that the compound inhibits AChE with an IC50 value of approximately 50 µM, suggesting potential use in treating Alzheimer's disease.
Case Studies
- Case Study 1: Anticancer Activity
- A study involving a derivative of the compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
- Case Study 2: Neuroprotective Effects
- Another research demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential for protecting against neurodegeneration.
Data Table
| Biological Activity | Observed Effect | IC50 Value |
|---|---|---|
| AChE Inhibition | Moderate inhibition | ~50 µM |
| Cytotoxicity (HeLa Cells) | Significant cell death | Low micromolar |
| Antioxidant Activity | Reduction in oxidative stress | Not quantified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide?
- Methodology : The compound can be synthesized via multi-step organic reactions, including amidation and cyclization. Key intermediates may involve coupling 4-fluorobenzylamine with a pyrimidoindole-acetamide core. Evidence from structurally related indole derivatives suggests using coupling agents like EDC/HOBt for amide bond formation and optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields .
- Analytical Validation : Confirm synthesis success via H/C-NMR, HRMS, and melting point analysis .
Q. How should researchers characterize the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for fluorobenzyl ( ppm for -CH-), methoxybenzyl ( ppm for OCH), and pyrimidoindole protons ( ppm for aromatic protons) .
- Mass Spectrometry : HRMS should match the molecular formula (e.g., CHFNO) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro Screening :
- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs like doxorubicin .
- Enzyme Inhibition : Screen against kinases or apoptotic regulators (e.g., Bcl-2/Mcl-1) via fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Case Example : If one study reports potent Bcl-2 inhibition while another shows no activity, consider:
- Assay Conditions : Differences in cell lines, protein isoforms, or assay pH/ionic strength .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure direct binding affinity or CRISPR-edited cell lines to isolate target effects .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?
- Structural Modifications :
- Lipophilicity Adjustment : Replace the 4-methoxybenzyl group with a polar substituent (e.g., -OH, -COOH) to improve solubility, guided by LogP calculations .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) on the indole core to reduce CYP450-mediated oxidation .
- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding to serum albumin or P-glycoprotein .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA)?
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Chemical Proteomics : Use photoaffinity labeling or clickable probes to map direct protein targets .
- Animal Models : Validate MoA in xenograft models with knockout mice (e.g., Bcl-2) to confirm target specificity .
Q. What advanced analytical techniques address challenges in purity assessment?
- HPLC-MS/MS : Quantify trace impurities (<0.1%) using a C18 column (2.6 µm, 100 Å) with gradient elution (ACN/HO + 0.1% formic acid) .
- DSC/TGA : Assess thermal stability and polymorphic forms, which may affect dissolution rates in vivo .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
